2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
“2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 351000-76-5 . It has a molecular weight of 283.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is C18H21NO2 . The average mass is 283.365 Da and the monoisotopic mass is 283.157227 Da .Physical And Chemical Properties Analysis
“2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 283.37 .Scientific Research Applications
Synthesis of Benzyl-Protected Phenols
This compound is used in the synthesis of benzyl-protected phenols, which are crucial intermediates in the production of high molecular weight polymers and copolymers with controlled stereoselectivity. The benzyl protection facilitates the introduction of steric bulk groups into C2-symmetric bis(phenolate) ether catalysts through coupling reactions .
Preparation of Carbazolyl-Derived Compounds
The tert-butyl acridine derivative serves as a precursor in the preparation of compounds where bulky carbazolyl groups are introduced. These compounds have potential applications in the development of materials with specific electronic properties, such as organic semiconductors .
Antimicrobial Activities
Derivatives of tert-butyl acridine have been studied for their antimicrobial activities. The disc diffusion method is commonly used to determine the effectiveness of these compounds by measuring the zone of inhibition, indicating potential use in developing new antimicrobial agents .
Anti-Inflammatory Applications
Some derivatives, like 2,4-Di-Tert-Butylphenol, which is structurally related to tert-butyl acridine, have shown anti-inflammatory activity. This suggests that the tert-butyl acridine derivative could be explored for its effects on inflammatory processes .
Synthesis of Indole Derivatives
The tert-butyl acridine derivative can be used as a starting material for the synthesis of indole derivatives. These derivatives are significant as they serve as scaffolds in the synthesis of biologically active natural products, including those with anticancer, anti-inflammatory, and analgesic properties .
Catalyst Development
The tert-butyl acridine derivative is involved in the synthesis of catalysts, particularly non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties. These catalysts are reported to yield polymers and copolymers at high temperatures with controlled stereoselectivity, which is valuable in industrial polymer synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .
properties
IUPAC Name |
2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)11-8-9-15-13(10-11)16(17(20)21)12-6-4-5-7-14(12)19-15/h4-7,11H,8-10H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFUQJZKMJBHMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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